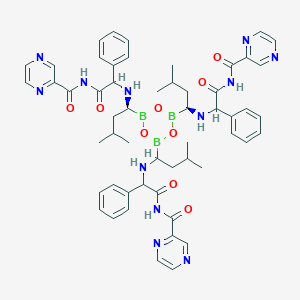
地西他滨相关化合物 A(异构体混合物)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decitabine Related Compound A (Mixture of Isomers) is a chemical compound used in medical research and drug development . It is primarily used in the treatment of certain types of cancer and blood disorders, such as acute myeloid leukemia and myelodysplastic syndrome . This compound is a mixture of isomers of decitabine, a nucleoside analogue that is structurally similar to the building blocks of DNA .
Molecular Structure Analysis
The molecular structure of Decitabine Related Compound A has been extensively studied and characterized . It is composed of various isomers of decitabine, which are chemical compounds that have the same molecular formula but different structural arrangements . A study on the crystal structure of decitabine provides insights into the molecular packing and unit cell parameters .Chemical Reactions Analysis
Decitabine works by inhibiting the activity of DNA methyltransferase enzymes, which are responsible for adding methyl groups to DNA molecules . This inhibition can lead to the reactivation of tumor suppressor genes that are silenced in cancer cells, ultimately leading to the destruction of cancer cells .科学研究应用
Oncology: Enhancing Chemotherapy Efficacy
Decitabine Related Compound A: has been explored for its potential to enhance the efficacy of chemotherapy in oncology. It is known to act as a hypomethylating agent, potentially reversing the silencing of tumor suppressor genes. This can sensitize cancer cells to other chemotherapeutic agents, leading to improved treatment outcomes .
作用机制
Target of Action
Decitabine Related Compound A, a mixture of isomers, is closely related to Decitabine . The primary target of Decitabine is DNA methyltransferases (DNMTs) . DNMTs are enzymes that add a methyl group to the DNA molecule, which can silence gene expression. By targeting DNMTs, Decitabine can induce DNA hypomethylation and corresponding alterations in gene expression .
Mode of Action
Decitabine, and by extension Decitabine Related Compound A, integrates into cellular DNA and inhibits the action of DNMTs . This leads to global hypomethylation Eventual conversion to a triphosphate is required for integration into cellular DNA and the downstream mechanism of action of decitabine .
Biochemical Pathways
The inhibition of DNMTs by Decitabine leads to global hypomethylation, which can alter gene expression . This can affect various biochemical pathways, leading to therapeutic benefits. For instance, it has been found that decitabine can disrupt mitosis in myeloid tumors via DNMT1-DNA adducts .
Pharmacokinetics
The pharmacokinetics of Decitabine Related Compound A is expected to be similar to that of Decitabine. For Decitabine, it is known that achieving stable pharmacokinetics can be challenging due to its rapid deamination by cytidine deaminase in vivo and spontaneous hydrolytic cleavage .
Result of Action
The result of Decitabine’s action, and likely that of Decitabine Related Compound A, is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the suppression of the growth of multiple types of cancer cells and the re-expression of tumor suppressor genes .
Action Environment
The action of Decitabine can be influenced by various environmental factors. For instance, the level of DNMT activity can affect the efficacy of Decitabine . Under low DNMT activity, only Decitabine has a substantial impact. Conversely, when DNMT activity is high, toxicity and cellular response to both compounds are dramatically increased .
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Decitabine Related Compound A (Mixture of Isomers) involves the conversion of commercially available starting materials to the target compound via a series of chemical reactions.", "Starting Materials": [ "5-iodo-2'-deoxycytidine", "Dimethylformamide (DMF)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium iodide (NaI)", "Sodium bicarbonate (NaHCO3)", "Methanol (MeOH)", "Acetic acid (HOAc)", "Sodium borohydride (NaBH4)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Sodium methoxide (NaOMe)", "Methyl iodide (MeI)" ], "Reaction": [ "Step 1: Conversion of 5-iodo-2'-deoxycytidine to 5-iodo-2'-deoxyuridine", "5-iodo-2'-deoxycytidine is dissolved in DMF and treated with NaOH and NaI to produce 5-iodo-2'-deoxyuridine.", "Step 2: Reduction of 5-iodo-2'-deoxyuridine to 5-iodo-2'-deoxy-2,2-difluoroarabinofuranosyluracil", "5-iodo-2'-deoxyuridine is reduced with NaBH4 in the presence of HCl and Pd/C to produce 5-iodo-2'-deoxy-2,2-difluoroarabinofuranosyluracil.", "Step 3: Conversion of 5-iodo-2'-deoxy-2,2-difluoroarabinofuranosyluracil to Decitabine Related Compound A (Mixture of Isomers)", "5-iodo-2'-deoxy-2,2-difluoroarabinofuranosyluracil is treated with NaHCO3 and MeOH to produce the intermediate, which is then treated with HOAc and NaOMe to produce Decitabine Related Compound A (Mixture of Isomers)." ] } | |
CAS 编号 |
1019659-87-0 |
分子式 |
C21H18Cl2O7 |
分子量 |
453.28 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
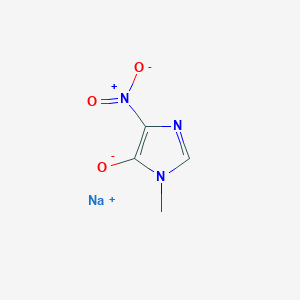
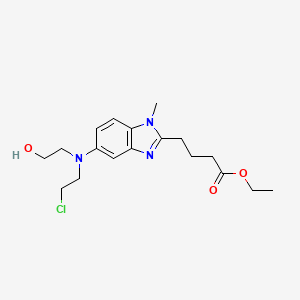
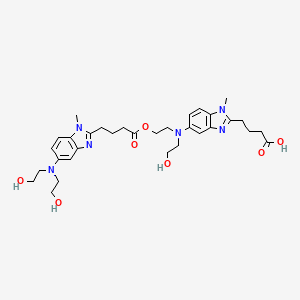

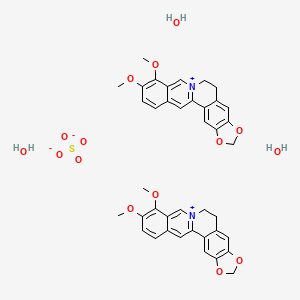


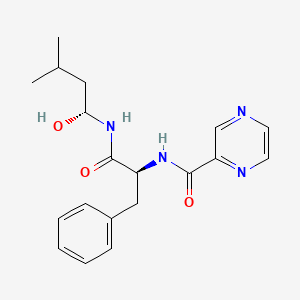


![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)
